Triethylenetetramine tetrahydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of triethylenetetramine tetrahydrochloride typically involves the reaction of triethylenetetramine with hydrochloric acid. One improved process involves reacting protected triethylenetetramine with hydrochloric acid in an aqueous medium to yield the dihydrochloride salt with high purity . This method helps control the formation of inorganic impurities and undesired salts significantly .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protected triethylenetetramine and controlled addition of hydrochloric acid are crucial steps in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Triethylenetetramine tetrahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine groups in triethylenetetramine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Chelation: The reaction with copper (II) ions typically occurs in aqueous solutions at physiological pH.
Substitution Reactions: These reactions often require the presence of suitable leaving groups and can be facilitated by solvents like methanol or ethanol.
Major Products
Chelation: The major product is a stable copper (II)-triethylenetetramine complex.
Substitution Reactions: The products depend on the specific substituents involved in the reaction.
Scientific Research Applications
Triethylenetetramine tetrahydrochloride has a wide range of scientific research applications:
Mechanism of Action
Triethylenetetramine tetrahydrochloride exerts its effects primarily through chelation of copper (II) ions. By binding to copper, it promotes the excretion of excess copper from the body, thereby reducing copper toxicity . The compound targets copper ions and forms stable complexes that are excreted via urine . In cancer research, it has been shown to inhibit telomerase and possess anti-angiogenesis properties .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with similar chelating properties but less selective for copper (II) ions.
Diethylenetriamine: Another polyamine with similar applications but different structural properties.
Spermidine and Spermine: Naturally occurring polyamines with structural similarities to triethylenetetramine.
Uniqueness
Triethylenetetramine tetrahydrochloride is unique due to its high selectivity for copper (II) ions and its effectiveness in treating Wilson’s disease. Its ability to form stable complexes with copper makes it particularly valuable in medical and industrial applications .
Properties
CAS No. |
21121-06-2 |
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Molecular Formula |
C6H19ClN4 |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H18N4.ClH/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H |
InChI Key |
XPVOJYDIBHYVFL-UHFFFAOYSA-N |
SMILES |
C(CNCCNCCN)N.Cl |
Canonical SMILES |
C(CNCCNCCN)N.Cl |
Related CAS |
4961-40-4 |
solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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